molecular formula C6H12ClNO B2818455 3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride CAS No. 2580199-45-5

3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride

Cat. No.: B2818455
CAS No.: 2580199-45-5
M. Wt: 149.62
InChI Key: XASGKTSEJJPMLY-UHFFFAOYSA-N
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Description

3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride is a chemical compound with the molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol . It is a bicyclic amine derivative, characterized by a three-membered oxirane ring fused to a cyclohexane ring, forming a unique bicyclic structure. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with an epoxide, leading to the formation of the bicyclic structure. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, which facilitates the cyclization process and the formation of the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using high-purity starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxirane derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .

Properties

IUPAC Name

3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-6-1-5(2-6)3-8-4-6;/h5H,1-4,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASGKTSEJJPMLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(COC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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